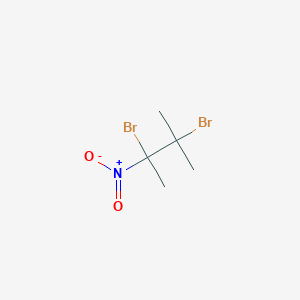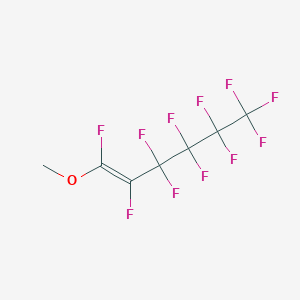
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1-methoxyhex-1-ene using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound is highly electronegative, making it susceptible to nucleophilic attack.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced using hydrogenation catalysts to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature.
Major Products
Nucleophilic Substitution: Formation of substituted methoxyhexenes.
Oxidation: Formation of methoxyhexanal or methoxyhexanoic acid.
Reduction: Formation of 1-methoxyhexane.
Wissenschaftliche Forschungsanwendungen
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential as a drug candidate or as a component in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene depends on its application. In biological systems, its fluorinated structure may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The compound’s high electronegativity and stability can influence molecular pathways by modifying the electronic environment of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
(1E)-1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-methoxyhex-1-ene: Contains an additional fluorine atom, which may enhance its chemical resistance and stability.
Uniqueness
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene is unique due to its combination of a methoxy group and multiple fluorine atoms. This structure imparts a balance of polarity and hydrophobicity, making it versatile for various applications. Its stability and resistance to degradation also make it a valuable compound for long-term applications in harsh environments.
Eigenschaften
CAS-Nummer |
62949-64-8 |
|---|---|
Molekularformel |
C7H3F11O |
Molekulargewicht |
312.08 g/mol |
IUPAC-Name |
(E)-1,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-methoxyhex-1-ene |
InChI |
InChI=1S/C7H3F11O/c1-19-3(9)2(8)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3/b3-2- |
InChI-Schlüssel |
AXAYXKXNUQHQFZ-IHWYPQMZSA-N |
Isomerische SMILES |
CO/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F |
Kanonische SMILES |
COC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
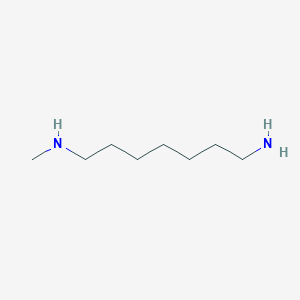
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
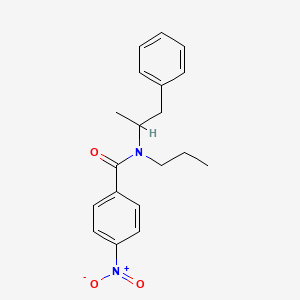

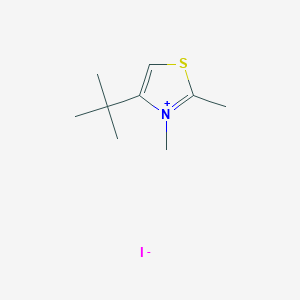
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
